

Literature review on 2-ethoxy-4-methyl-benzoic acid ethyl ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-ethoxy-4-methylbenzoate*

Cat. No.: *B1589804*

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An In-Depth Technical Guide to 2-Ethoxy-4-methyl-benzoic Acid Ethyl Ester

Introduction

2-Ethoxy-4-methyl-benzoic acid ethyl ester, also known as **Ethyl 2-ethoxy-4-methylbenzoate**, is a substituted aromatic carboxylic acid ester with the chemical formula $C_{12}H_{16}O_3$.^{[1][2][3]} Identified by the CAS Number 88709-17-5, this compound serves as a crucial intermediate in the synthesis of various organic molecules.^{[1][2][3]} Its structural features, comprising a benzene ring functionalized with an ethoxy group, a methyl group, and an ethyl ester, make it a valuable building block in medicinal chemistry. Notably, it is categorized as a pharmaceutical intermediate, particularly in the context of developing blood glucose regulators, highlighting its significance in the field of drug discovery and development.^{[1][2]} This guide provides a comprehensive overview of its synthesis, properties, spectroscopic characterization, and applications for researchers and scientists in the chemical and pharmaceutical industries.

Synthesis of 2-Ethoxy-4-methyl-benzoic Acid Ethyl Ester

The primary synthesis route for this ester starts from 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid). The process involves a Williamson ether synthesis to form the ethoxy group, followed by an esterification of the carboxylic acid. Both reactions can be conveniently carried out in a one-pot procedure.

Causality of Experimental Design

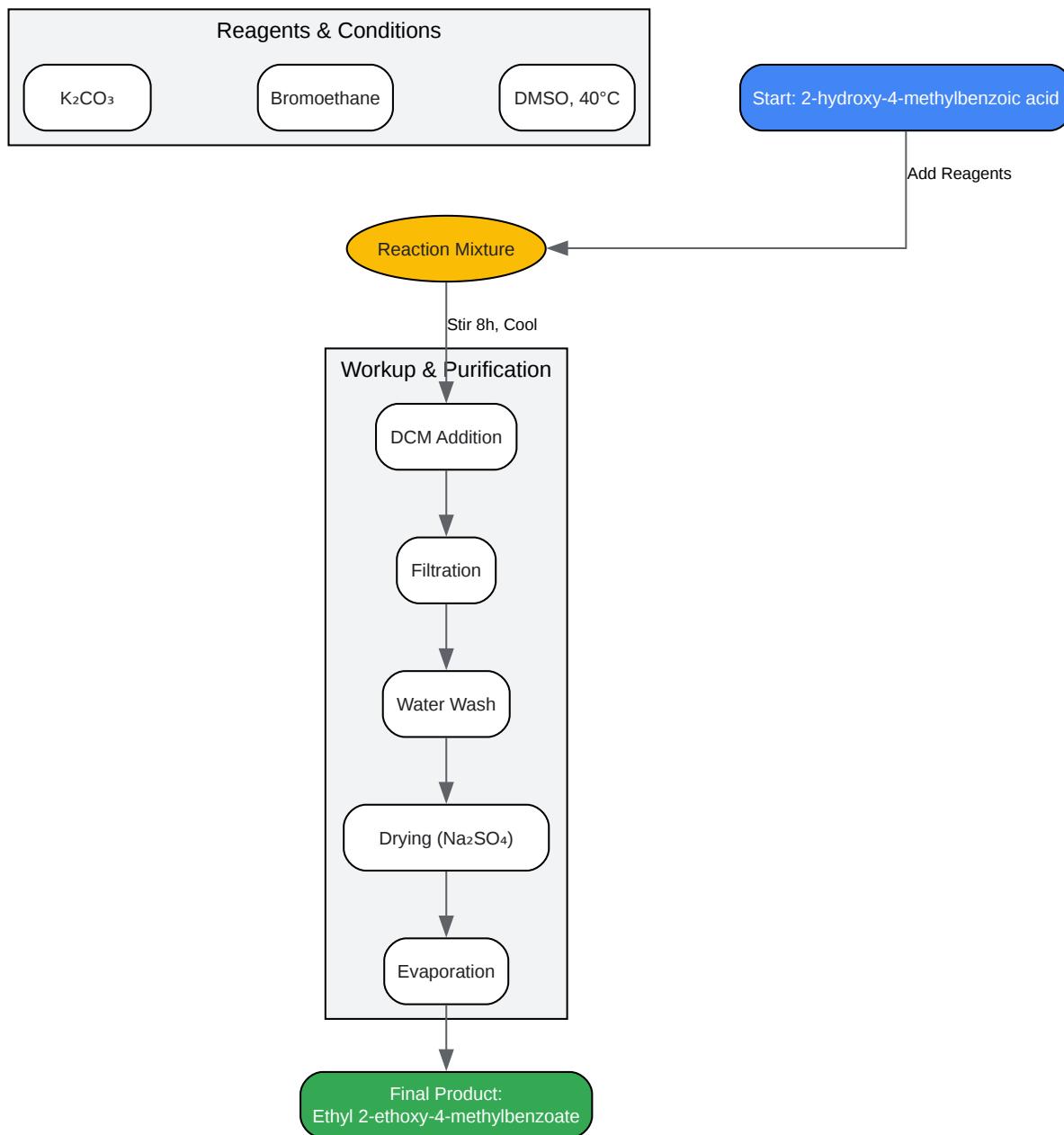
The chosen synthetic pathway is efficient as it employs readily available starting materials and reagents. The use of a polar aprotic solvent like dimethylsulfoxide (DMSO) is crucial as it facilitates the nucleophilic attack of the phenoxide ion on the ethylating agent. Potassium carbonate (K_2CO_3) acts as a base to deprotonate the phenolic hydroxyl group and the carboxylic acid, forming the corresponding potassium salts.^[1] Bromoethane or ethyl bromide serves as the ethylating agent. The reaction is typically performed in two stages of addition to ensure complete etherification and esterification, leading to a high yield of the final product.^[1] Dichloromethane (DCM) is used for workup and extraction due to its immiscibility with water and its ability to dissolve the desired product while leaving inorganic salts behind.

Detailed Experimental Protocol

- Materials:
 - 2-hydroxy-4-methylbenzoic acid (4-methylsalicylic acid)
 - Potassium carbonate (K_2CO_3), anhydrous
 - Bromoethane (or Ethyl Bromide)
 - Dimethylsulfoxide (DMSO)
 - Dichloromethane (DCM)
 - Water (H_2O)
 - Sodium sulfate (Na_2SO_4), anhydrous
- Procedure^[1]:
 - To a solution of 2-hydroxy-4-methylbenzoic acid (e.g., 20.0 g, 131.5 mmol) in DMSO (50 mL) in a reaction flask, add potassium carbonate (54.5 g, 394.5 mmol).
 - Heat the mixture to 40 °C with stirring.

- Slowly add the first portion of bromoethane (21.5 g, 197.2 mmol) dropwise over 30 minutes.
- Maintain the reaction at 40 °C and continue stirring for 2 hours.
- Add a second portion of bromoethane (21.5 g, 197.2 mmol) dropwise.
- Continue stirring the reaction mixture at 40 °C for an additional 8 hours to ensure the reaction goes to completion.
- After cooling to room temperature, add DCM (200 mL) to the mixture.
- Filter the mixture to remove inorganic salts (potassium bromide and excess potassium carbonate).
- Wash the filtered solids with additional DCM.
- Combine the organic filtrates and wash with water (4 x 150 mL) in a separatory funnel to remove residual DMSO and salts.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
- The resulting product is **ethyl 2-ethoxy-4-methylbenzoate**, typically obtained as a clear oil with a high yield (around 88%).[\[1\]](#)

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Ethyl 2-ethoxy-4-methylbenzoate**.

Physicochemical Properties

The key physical and chemical properties of 2-ethoxy-4-methyl-benzoic acid ethyl ester are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1] [2] [3]
Molecular Weight	208.25 g/mol	[1]
CAS Number	88709-17-5	[1] [2] [3]
Appearance	Clear Oil	[1]
Boiling Point	156 °C @ 5 Torr	[1] [2]
XLogP3	2.8	[1] [2]
PSA (Polar Surface Area)	35.5 Å ²	[2]

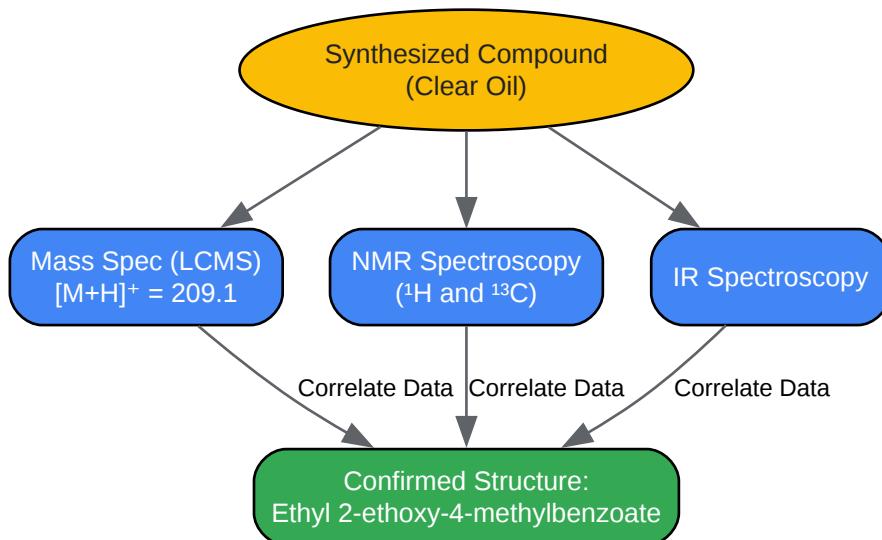
Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

- Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LCMS) analysis shows a peak with an m/z of 209.1, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 208.25.[\[1\]](#)
- ¹H NMR Spectroscopy (Theoretical): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:
 - Aromatic Protons: Three signals in the aromatic region (approx. 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns will be indicative of their positions relative to each other.
 - Ethoxy Group Protons: A quartet (approx. 4.1 ppm) for the -OCH₂- protons and a triplet (approx. 1.4 ppm) for the -CH₃ protons of the ethoxy group attached to the ring.

- Ethyl Ester Protons: A quartet (approx. 4.3 ppm) for the -OCH₂- protons and a triplet (approx. 1.3 ppm) for the -CH₃ protons of the ethyl ester group.
- Methyl Group Protons: A singlet (approx. 2.3 ppm) for the methyl group attached to the aromatic ring.
- ¹³C NMR Spectroscopy (Theoretical): The carbon NMR spectrum should display 12 distinct signals:
 - Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm), including the carbon bearing the ester, the ethoxy group, the methyl group, and the three unsubstituted carbons.
 - Carbonyl Carbon: A signal for the ester carbonyl carbon at a downfield chemical shift (approx. 166 ppm).
 - Ethoxy Group Carbons: Two signals for the ethoxy carbons (-OCH₂- at approx. 64 ppm and -CH₃ at approx. 15 ppm).
 - Ethyl Ester Carbons: Two signals for the ethyl ester carbons (-OCH₂- at approx. 61 ppm and -CH₃ at approx. 14 ppm).
 - Methyl Group Carbon: One signal for the methyl group on the ring (approx. 21 ppm).
- Infrared (IR) Spectroscopy (Theoretical): The IR spectrum is expected to show characteristic absorption bands:
 - C=O Stretch: A strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group.
 - C-O Stretch: Bands in the region of 1250-1000 cm⁻¹ for the C-O stretching of the ester and ether linkages.
 - C-H Stretch: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
 - Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Structural Confirmation Workflow



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Caption: Workflow for structural confirmation using spectroscopy.

Applications and Significance

2-Ethoxy-4-methyl-benzoic acid ethyl ester is primarily recognized as a key intermediate in the pharmaceutical industry.^[1]^[2] Its utility is particularly noted in the synthesis of compounds aimed at regulating blood glucose levels, suggesting a role in the development of anti-diabetic agents. The specific arrangement of functional groups on the aromatic ring allows for further chemical modifications, enabling the construction of more complex and pharmacologically active molecules. Researchers in drug development can utilize this ester as a starting scaffold to explore new chemical entities for various therapeutic targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-ethoxy-4-methyl-benzoic acid ethyl ester presents several hazards.

- Hazard Statements:
 - H302: Harmful if swallowed.^[2]^[4]

- H312: Harmful in contact with skin.[2][4]
- H332: Harmful if inhaled.[2][4]
- Precautionary Measures:
 - Prevention: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2] Use only in a well-ventilated area or with a fume hood.[2] Avoid breathing vapors or mist.[2] Do not eat, drink, or smoke when using this product.[2]
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
 - Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2]

References

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- To cite this document: BenchChem. [Literature review on 2-ethoxy-4-methyl-benzoic acid ethyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589804#literature-review-on-2-ethoxy-4-methyl-benzoic-acid-ethyl-ester>]

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